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  • Product: 2-Chloro-5-(methanesulfonylmethyl)aniline
  • CAS: 1184114-42-8

Core Science & Biosynthesis

Foundational

2-Chloro-5-(methanesulfonylmethyl)aniline CAS 1184114-42-8 properties

An In-Depth Technical Guide to 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS 1184114-42-8): Properties, Synthesis, and Applications in Drug Discovery Introduction 2-Chloro-5-(methanesulfonylmethyl)aniline is a substitut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS 1184114-42-8): Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Chloro-5-(methanesulfonylmethyl)aniline is a substituted aromatic amine that has emerged as a compound of interest for researchers in synthetic organic chemistry and drug development. Its molecular architecture, featuring a reactive aniline moiety, a chlorine atom, and a methanesulfonylmethyl group, presents a unique combination of functionalities. These groups can be strategically employed to modulate physicochemical properties and engage in specific interactions with biological targets. While not an active pharmaceutical ingredient itself, its significance lies in its role as a versatile chemical building block or intermediate.

This guide provides a comprehensive technical overview of 2-Chloro-5-(methanesulfonylmethyl)aniline, consolidating its known properties, plausible synthetic routes, and potential applications. The content is tailored for researchers and scientists, offering field-proven insights into its handling, characterization, and strategic use in the synthesis of more complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. 2-Chloro-5-(methanesulfonylmethyl)aniline is unambiguously identified by its CAS number, 1184114-42-8. Its structure combines an aniline core, which provides a nucleophilic nitrogen atom essential for many coupling reactions, with a chlorine substituent and a methanesulfonylmethyl group that can influence electronic properties, solubility, and metabolic stability in derivative compounds.

Caption: Chemical structure of 2-Chloro-5-(methanesulfonylmethyl)aniline.

The key physicochemical properties are summarized in the table below. These values, primarily derived from computational models, are essential for planning reactions, purification procedures, and for predicting the behavior of the compound in various solvent systems.

PropertyValueSource
CAS Number 1184114-42-8[1]
Molecular Formula C₈H₁₀ClNO₂S[1][2]
Molecular Weight 219.69 g/mol [1]
Monoisotopic Mass 219.01208 Da[2]
SMILES NC1=CC(CS(=O)(C)=O)=CC=C1Cl[1][2]
InChIKey PKPNYRFQCUDZID-UHFFFAOYSA-N[2]
XlogP (Predicted) 1.3[2]

Synthesis and Characterization

Plausible Synthetic Pathway

While specific, peer-reviewed synthetic procedures for 2-Chloro-5-(methanesulfonylmethyl)aniline are not widely published, a logical and industrially scalable route can be proposed based on well-established chemical transformations. The most direct approach involves the selective reduction of the corresponding nitroaromatic precursor, 1-Chloro-4-(methanesulfonylmethyl)-2-nitrobenzene . This transformation is a cornerstone of industrial chemistry for producing anilines.

Caption: Proposed synthetic workflow for 2-Chloro-5-(methanesulfonylmethyl)aniline.

Causality Behind Experimental Choices:

  • Choice of Precursor: Nitroaromatics are common and stable precursors to anilines. The synthesis of the nitro-precursor itself would likely start from a simpler commercially available chloronitrobenzene.

  • Choice of Reducing Agent:

    • Iron powder (Fe) in the presence of an acid or ammonium chloride (NH₄Cl) is a classic, cost-effective, and robust method for nitro group reduction. It works well in various solvents, including ethanol/water mixtures, and is less hazardous than some alternatives.

    • Catalytic hydrogenation (H₂ gas with a Palladium-on-Carbon catalyst, Pd/C) is a cleaner method that often provides high yields and purity. The primary byproduct is water. However, it requires specialized equipment for handling pressurized hydrogen gas and can be sensitive to catalyst poisoning by sulfur-containing compounds, although the sulfone group is generally stable under these conditions.

Protocol: General Procedure for Nitro Group Reduction

The following is a representative, self-validating protocol for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitro-precursor, 1-Chloro-4-(methanesulfonylmethyl)-2-nitrobenzene (1.0 eq), and a solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder (3-5 eq) and ammonium chloride (0.2-0.5 eq). The ammonium chloride helps to activate the iron surface and maintain a suitable pH.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak indicates reaction completion.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. The celite pad should be washed with the reaction solvent (e.g., ethanol or ethyl acetate).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts.

  • Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 2-Chloro-5-(methanesulfonylmethyl)aniline. The identity and purity of the final compound must be validated.

Characterization and Quality Control

Confirmation of the product's identity and purity is paramount. Commercial suppliers typically provide access to analytical data for this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing purity. A typical protocol would involve a C18 reverse-phase column with a gradient elution using a mobile phase of water and acetonitrile, often with a small amount of formic acid or trifluoroacetic acid. Purity is determined by the area percentage of the main peak detected by a UV detector (typically at 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the synthesized compound. The mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides unequivocal structural confirmation by showing the chemical shifts, integration, and coupling patterns of all unique hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern on the aromatic ring.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-Chloro-5-(methanesulfonylmethyl)aniline is realized in its application as a scaffold in the synthesis of high-value molecules, particularly in oncology. Analogous substituted anilines are crucial building blocks for a class of drugs known as kinase inhibitors.[3]

cluster_0 Synthesis of Bioactive Molecule BuildingBlock 2-Chloro-5- (methanesulfonylmethyl)aniline FinalMolecule Potent Kinase Inhibitor or Biologically Active Compound BuildingBlock->FinalMolecule Forms key bond (e.g., amide, amine) Core Pharmacophore Core (e.g., Quinazoline, Pyrimidine) Core->FinalMolecule

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Buchwald-Hartwig Coupling of 2-Chloro-5-(methanesulfonylmethyl)aniline

Executive Summary & Strategic Analysis This Application Note details the optimized protocol for utilizing 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS: 54594-21-9) in Palladium-catalyzed Buchwald-Hartwig amination. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the optimized protocol for utilizing 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS: 54594-21-9) in Palladium-catalyzed Buchwald-Hartwig amination. This specific aniline derivative is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding or solvent-exposed motif in kinase inhibitors (e.g., Lapatinib analogs).

Substrate Analysis & Challenges

Successful coupling requires navigating three distinct chemical challenges inherent to this molecule:

  • Steric Deactivation: The chlorine atom at the ortho position (C2) creates significant steric torsion, preventing optimal orbital overlap of the nitrogen lone pair with the palladium center during transmetallation.

  • Electronic Deactivation: The methanesulfonylmethyl group at C5 is an electron-withdrawing group (EWG). While the methylene spacer (

    
    ) mitigates direct resonance withdrawal, the inductive effect lowers the basicity and nucleophilicity of the primary amine.
    
  • Chemoselectivity (The "Trojan Horse" Risk): The substrate contains an aryl chloride bond. If the coupling partner (Electrophile) is also an aryl chloride or a deactivated bromide, the catalyst may oxidatively insert into the starting material’s C-Cl bond, leading to polymerization or homocoupling.

  • Base Sensitivity: The benzylic protons adjacent to the sulfone (

    
    ) have a pKa 
    
    
    
    23-25. Strong bases (e.g., LiHMDS, NaH) may deprotonate this position, causing side reactions.
The Solution: Ligand-Controlled Selectivity

To overcome these barriers, this protocol utilizes BrettPhos Pd G4 or RuPhos Pd G4 precatalysts. These bulky, electron-rich biarylphosphine ligands facilitate the coupling of hindered, electron-deficient amines while maintaining high chemoselectivity for Ar-Br/Ar-OTf partners over the inherent Ar-Cl bond.

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle adapted for this specific hindered substrate, highlighting the critical "Decision Matrix" for optimization.

BuchwaldWorkflow Start Start: 2-Cl-5-(MsMe)aniline + Aryl Bromide (Partner) CatAct Catalyst Activation (BrettPhos Pd G4 + Base) Start->CatAct OxAdd Oxidative Addition (Pd inserts into Aryl-Br Partner) CatAct->OxAdd Pd(0) Species AmineBind Amine Binding (Steric Challenge: o-Cl interference) OxAdd->AmineBind L-Pd(Ar)-Br Side1 Risk: Insertion into Ar-Cl (Avoid by using Ar-Br partner) OxAdd->Side1 If Ligand too small Deprot Deprotonation (Base removes NH proton) AmineBind->Deprot RedElim Reductive Elimination (Forms C-N Bond) Deprot->RedElim Side2 Risk: Sulfone Deprotonation (Avoid LiHMDS) Deprot->Side2 If Base too strong RedElim->CatAct Regenerate Pd(0) Product Final Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the steric bottleneck at the Amine Binding step and specific chemoselectivity risks for this substrate.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Nucleophile 2-Chloro-5-(methanesulfonylmethyl)anilineSubstrate
Electrophile Aryl Bromide or Aryl Triflate (1.0 - 1.2 equiv)Coupling Partner
Catalyst BrettPhos Pd G4 (CAS: 1599466-81-5)Precatalyst
Base Cs₂CO₃ (Primary) or NaOtBu (Secondary)Proton Scavenger
Solvent 1,4-Dioxane (anhydrous) or t-Amyl AlcoholReaction Medium
Standard Operating Procedure (SOP)

Pre-requisite: All glassware must be oven-dried. Reaction should be performed under Argon or Nitrogen.

  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • 2-Chloro-5-(methanesulfonylmethyl)aniline (1.0 equiv, e.g., 219 mg, 1.0 mmol)[1]

    • Electrophile (Aryl Bromide) (1.1 equiv)

    • BrettPhos Pd G4 (0.02 equiv / 2 mol%)

    • Cs₂CO₃ (2.0 equiv, finely ground)

      • Note: If the electrophile is base-stable, NaOtBu (1.4 equiv) can be used for faster kinetics, but monitor for sulfone side-reactions.

  • Degas & Solvate:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (concentration 0.2 M, e.g., 5 mL).

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (800+ rpm). High agitation is critical for heterogeneous base systems.

    • Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate filtrate in vacuo.

Optimization Screen (If Yield < 50%)

If the standard protocol fails, execute the following 4-reaction screen. Do not change the nucleophile/electrophile ratio.

EntryCatalyst (2 mol%)Base (1.5 equiv)SolventRationale
A BrettPhos Pd G4Cs₂CO₃DioxaneStandard (Mild)
B BrettPhos Pd G4NaOtBuTolueneStrong Base / Non-polar
C RuPhos Pd G4 NaOtBut-Amyl AlcoholFor extreme steric bulk
D XantPhos Pd G4Cs₂CO₃DioxaneFor Amides/Sulfonamides partners

Critical Quality Attributes & Troubleshooting

Chemoselectivity Control

Problem: You observe homocoupling of the aniline (dimerization) or loss of the Cl atom on the aniline ring. Root Cause: The catalyst is inserting into the Ar-Cl bond of the aniline. Fix:

  • Ensure the Electrophile is an Aryl Bromide or Aryl Triflate (Ar-OTf). The oxidative addition rate follows: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[3]

  • Do not use Aryl Iodides with BrettPhos if possible; the iodide anion can poison the catalyst by forming stable Pd-I dimers [1]. Stick to Bromides.

Base-Mediated Decomposition

Problem: Complex mixture by LCMS; disappearance of the sulfone methyl singlet in NMR. Root Cause: Deprotonation of the benzylic sulfone position (


).
Fix:  Switch from NaOtBu to K₃PO₄  or Cs₂CO₃ . These bases are strong enough to deprotonate the Pd-bound amine (

drops significantly upon binding) but weak enough to spare the sulfone.

References

  • BrettPhos Discovery & Scope: Maitlis, P. M., & Buchwald, S. L. (2008).[4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[5] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Precatalyst Generation (Pd G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Pd G3: A New Generation of Precatalysts for Cross-Coupling Reactions." Chemical Science, 5(4), 1390-1395.

  • Chemoselectivity (Ar-Cl vs Ar-Br): Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[2][5] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[5][6][7] Journal of the American Chemical Society.[4][5] (See Supporting Info for competition experiments).

  • Reaction Progress Kinetic Analysis (Hindered Amines): Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015).[2] "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 137(8), 3085–3092. [4]

Sources

Application

Application Note: Precision Synthesis of Benzyl Sulfones via Nucleophilic Substitution

Abstract & Strategic Relevance Benzyl sulfones are critical pharmacophores in medicinal chemistry, serving as intermediates for -hydroxysulfones, vinyl sulfones, and various heterocyclic inhibitors (e.g., HIV-1 protease...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Benzyl sulfones are critical pharmacophores in medicinal chemistry, serving as intermediates for


-hydroxysulfones, vinyl sulfones, and various heterocyclic inhibitors (e.g., HIV-1 protease inhibitors). While oxidation of sulfides is a common synthetic route, it often lacks chemoselectivity and requires harsh oxidants.

This guide details the Direct Nucleophilic Substitution (


)  of benzyl halides with sulfinate salts.[1] This approach is superior for late-stage functionalization due to its high functional group tolerance. We present two distinct protocols:
  • Method A (Standard): High-solubility homogeneous coupling (DMF/DMSO) for complex, small-scale discovery.[1]

  • Method B (Green): Phase-Transfer Catalyzed (PTC) aqueous synthesis for scalable, environmentally benign production.[1]

Scientific Foundation: The Ambident Nucleophile Challenge[1]

Mechanism and Selectivity (HSAB Theory)

The sulfinate anion (


) is an ambident nucleophile , possessing two nucleophilic sites: the Sulfur atom and the Oxygen atom.[1]
  • S-Alkylation (Thermodynamic Control): Yields the desired Sulfone .[1] Sulfur is a "soft" nucleophile (high polarizability).[1] Benzyl halides are "soft" electrophiles (charge delocalized over the aromatic ring).[1] According to Hard-Soft Acid-Base (HSAB) theory, Soft-Soft interactions are favored, leading to the stable

    
     bond.
    
  • O-Alkylation (Kinetic Control): Yields the unstable Sulfinic Ester .[1] This occurs with "hard" electrophiles (e.g., oxonium salts) or in solvents that heavily solvate the sulfur lone pair.[1]

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between productive S-alkylation and the competing O-alkylation.

ReactionMechanism Substrate Benzyl Halide (R-CH2-X) TS Transition State (SN2) Substrate->TS Nucleophile Sulfinate Anion (Ar-SO2⁻) Nucleophile->TS Sulfone Product: SULFONE (Thermodynamic, C-S Bond) Stable Solid TS->Sulfone Soft-Soft Interaction (Major Pathway) Ester Byproduct: SULFINIC ESTER (Kinetic, C-O Bond) Unstable Oil TS->Ester Hard-Hard Interaction (Minor Pathway)

Figure 1: Mechanistic bifurcation of sulfinate alkylation.[1] Benzyl substrates heavily favor the green path (Sulfone).[1]

Critical Parameters & Optimization Matrix

Success depends on balancing solvation and nucleophilicity.[1] Use the table below to select conditions based on your substrate.

ParameterConditionEffect on ReactionRecommendation
Solvent DMF / DMSO High dielectric constant; dissociates ion pairs (

/

) effectively.
Best for Discovery. Use for difficult/insoluble substrates.[1]
Water / EtOH High solvating power for cations; requires PTC (TBAI) to transport anion.[1]Best for Scale-up. Green, cheap, easy workup.
Leaving Group Bromide (-Br) Excellent leaving group; faster kinetics.[1]Standard choice.
Chloride (-Cl) Slower; requires higher temp (

C) or Iodide catalysis (Finkelstein).[1]
Add 10 mol% NaI or TBAI.[1]
Counter-ion Sodium (

)
Standard commercially available salt.[1]Ideal.
Lithium (

)
Tighter ion pair; reduces nucleophilicity.[1]Avoid unless necessary.

Experimental Protocols

Protocol A: The "Gold Standard" (Homogeneous)

Application: High-throughput synthesis, medicinal chemistry (mg to g scale).[1] Safety: Benzyl halides are lachrymators.[1] Handle in a fume hood.

  • Stoichiometry:

    • Benzyl Halide (1.0 equiv)[1]

    • Sodium Arenesulfinate (1.2 - 1.5 equiv)[1]

    • Solvent: DMF or DMSO (0.5 M concentration relative to halide)[1]

  • Procedure:

    • Charge a round-bottom flask with Sodium Arenesulfinate and DMF. Stir until partially dissolved.

    • Add Benzyl Halide dropwise at room temperature (exotherm is possible).[1]

    • Heat to 60–80°C for 2–4 hours.

    • Self-Validation Check: Monitor TLC.[1] The sulfinate salt stays at the baseline; the benzyl halide (high

      
      ) should disappear.[1] The sulfone product usually appears at mid-
      
      
      
      .
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 10 volumes of ice-water with vigorous stirring.

    • Observation: The sulfone is hydrophobic and will precipitate immediately as a white solid.[1]

    • Filter the solid, wash with water (

      
      ) to remove residual DMF and salts.[1]
      
    • Wash with cold hexanes (

      
      ) to remove trace benzyl halide.[1]
      
    • Dry under vacuum.[1]

Protocol B: Green Aqueous Synthesis (Phase Transfer Catalysis)

Application: Green chemistry, scale-up (>10g), avoiding toxic solvents.[1]

  • Reagents:

    • Benzyl Halide (1.0 equiv)[1]

    • Sodium Arenesulfinate (1.2 equiv)[1]

    • Catalyst: TBAI (Tetrabutylammonium iodide) - 5–10 mol% [1]

    • Solvent: Water (or Water/Ethanol 2:1)[1]

  • Workflow Visualization:

GreenProtocol Step1 1. MIXING Benzyl Halide + Na-Sulfinate + TBAI (Cat.) in Water Step2 2. REFLUX Heat to 90-100°C (Heterogeneous Mixture) Step1->Step2 Phase Transfer Step3 3. COOLING Cool to RT -> 0°C Product Crystallizes Step2->Step3 2-6 Hours Step4 4. FILTRATION Wash with Water (removes NaX) Wash with Heptane Step3->Step4 Isolation

  • Procedure Details:

    • Combine reactants and TBAI in water.[1][2] The mixture will be heterogeneous (biphasic).[1]

    • Reflux (

      
      C) with vigorous stirring. The TBAI acts as a shuttle, bringing the sulfinate anion into the organic phase (droplets of benzyl halide).[1]
      
    • Completion: The oily benzyl halide layer will disappear/solidify upon cooling.[1]

    • Purification: Recrystallize directly from Ethanol if necessary.[1]

Quality Control & Troubleshooting (Self-Validating Systems)

How do you differentiate the Sulfone (Target) from the Sulfinic Ester (Byproduct)?

FeatureSulfone (

)
Sulfinic Ester (

)
IR Spectrum Two strong bands: 1300–1320

(asym) & 1140–1160

(sym).[1]
Broad S-O-C stretch at 900–1000

.[1] Missing the strong symmetric

band.[1]

NMR
Benzylic

is a singlet (unless chiral centers nearby).[1] Shift:

4.2 – 4.5 ppm
.
Benzylic

is often diastereotopic (AB quartet) due to the chiral sulfur center.[1] Shift:

3.8 – 4.1 ppm
(shielded vs sulfone).[1]
Stability Highly stable to acid/base/heat.[1]Hydrolyzes in acid; rearranges upon heating.[1]

Troubleshooting Guide:

  • Problem: Low yield in Protocol B (Water).

    • Fix: Increase TBAI to 15 mol% or add a co-solvent (toluene) to solvate the benzyl halide if it is a solid at room temperature.[1]

  • Problem: Product is an oil (Protocol A).

    • Fix: You may have trapped DMF.[1] Dissolve in EtOAc, wash

      
       with water/brine. If still oil, check NMR for Sulfinic Ester byproduct (rare for benzyl substrates).[1]
      

References

  • General Mechanism & Protocols

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Substitution at Sulfur).

    • Manolikakes, G. (2016).[1][2] Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1939-1973.[1]

  • Green/Aqueous Synthesis

    • Li, H.-H., et al. (2009).[1][3] Synthesis of benzylic sulfones. The Journal of Organic Chemistry, 74(24), 9501-9504.

  • Ambident Reactivity & Characterization

    • Kornblum, N., et al. (1955).[1] The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts. Journal of the American Chemical Society. (Foundational text on Ambident Nucleophiles).

    • ResearchGate. (2025).[1] Infrared Spectra of Sulfones and Related Compounds.

  • TBAI Catalysis Specifics

    • Beilstein Journals. (2025).[1] Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Notes and Protocols for the Optimization of Amide Coupling with 2-Chloro-5-(methanesulfonylmethyl)aniline

Introduction: Navigating the Challenges of Coupling to an Electron-Deficient Aniline In the landscape of modern drug discovery and development, the amide bond remains a cornerstone functional group, prized for its metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Coupling to an Electron-Deficient Aniline

In the landscape of modern drug discovery and development, the amide bond remains a cornerstone functional group, prized for its metabolic stability and ability to form key hydrogen bond interactions.[1] However, the synthesis of amides is not always trivial, particularly when dealing with challenging substrates. 2-Chloro-5-(methanesulfonylmethyl)aniline presents a classic example of a difficult coupling partner. Its nucleophilicity is significantly attenuated by the presence of two electron-withdrawing groups: a chloro substituent at the 2-position and a methanesulfonylmethyl group at the 5-position. Consequently, standard amide coupling conditions often result in sluggish reactions, low yields, and the formation of impurities.[2][3]

This technical guide provides a comprehensive overview of strategies to overcome these challenges, offering detailed protocols and a rationale for the selection of reagents and reaction conditions. We will explore a range of coupling methodologies, from the use of highly active uronium salts to the in situ generation of more reactive acyl fluorides, enabling researchers to confidently and efficiently synthesize amide derivatives of 2-Chloro-5-(methanesulfonylmethyl)aniline.

Understanding the Substrate: Electronic and Steric Considerations

The primary obstacle in the acylation of 2-Chloro-5-(methanesulfonylmethyl)aniline is its reduced nucleophilicity. The inductive and resonance effects of the chloro and methanesulfonylmethyl groups decrease the electron density on the aniline nitrogen, making it a weaker nucleophile. The ortho-chloro group also introduces a degree of steric hindrance, which can further impede the approach of an activated carboxylic acid.[3] Therefore, successful coupling necessitates the use of highly reactive electrophiles and/or conditions that can overcome this inherent lack of reactivity.

Strategic Approaches to Amide Bond Formation

A variety of methods have been developed to facilitate amide bond formation with electron-deficient amines.[2] The choice of strategy often depends on the specific carboxylic acid coupling partner, the scale of the reaction, and the desired purity of the final product. Below, we discuss several robust approaches with accompanying protocols.

The Uronium/Aminium Salt Approach: HATU-Mediated Coupling

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents for challenging amide bond formations.[4][5] HATU reacts with a carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[5] This intermediate is more susceptible to nucleophilic attack by the weakly nucleophilic 2-Chloro-5-(methanesulfonylmethyl)aniline.

// Nodes Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#F1F3F4", fontcolor="#202124"]; DIPEA [label="DIPEA", fillcolor="#F1F3F4", fontcolor="#202124"]; OAt_Ester [label="OAt-Active Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aniline [label="Ar-NH2\n(2-Chloro-5-(methanesulfonylmethyl)aniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea", fillcolor="#FBBC05", fontcolor="#202124"]; HOAt [label="HOAt", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Carboxylic_Acid -> OAt_Ester [label=" + HATU, DIPEA", fontsize=8]; HATU -> OAt_Ester; DIPEA -> OAt_Ester; OAt_Ester -> Amide [label=" + Ar-NH2", fontsize=8]; Aniline -> Amide; OAt_Ester -> TMU [style=dashed, arrowhead=none, label="Byproducts", fontsize=8]; OAt_Ester -> HOAt [style=dashed, arrowhead=none]; } END_DOT Caption: HATU-mediated amide coupling mechanism.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq), either as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Phosphonium Salt Approach: PyBOP-Mediated Coupling

Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer an alternative to uronium salts and are known for their high reactivity and ability to suppress racemization.[4][6] The mechanism is similar to that of HATU, involving the formation of a reactive HOBt ester. Phosphonium-based reagents can be particularly effective for difficult couplings.[7]

Protocol 2: PyBOP-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq)

  • PyBOP (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq), and PyBOP (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C.

  • Slowly add DIPEA (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

The Carbodiimide Approach with Additives: EDC/HOBt/DMAP

While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, they often lack the requisite reactivity for electron-deficient anilines when used alone.[2] The addition of HOBt (Hydroxybenzotriazole) is standard practice to form a more reactive HOBt-ester and minimize side reactions.[5] For particularly challenging substrates, the inclusion of a catalytic or stoichiometric amount of DMAP (4-Dimethylaminopyridine) can be beneficial.[2][8] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.[2]

// Nodes Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP (cat.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acyl_Imidinium [label="Acyliminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aniline [label="Ar-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Acyl_Imidinium [label=" + EDC, HOBt, DMAP", fontsize=8]; EDC -> Acyl_Imidinium; HOBt -> Acyl_Imidinium; DMAP -> Acyl_Imidinium; Acyl_Imidinium -> Amide [label=" + Ar-NH2", fontsize=8]; Aniline -> Amide; } END_DOT Caption: EDC/HOBt/DMAP-mediated coupling.

Protocol 3: EDC/HOBt/DMAP-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • DMAP (0.1-1.0 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Combine the carboxylic acid (1.0 eq), 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq), HOBt (1.5 eq), and DMAP (0.1-1.0 eq) in a flask.

  • Add anhydrous DMF or acetonitrile and cool to 0 °C.

  • Add EDC·HCl (1.5 eq) in one portion.

  • Add DIPEA (3.0 eq) dropwise.

  • Stir at room temperature for 12-48 hours, monitoring the reaction progress.

  • Perform an aqueous workup and purification as described in Protocol 1.

Propanephosphonic Anhydride (T3P®): A Versatile and Mild Reagent

T3P® is a mild and efficient coupling reagent that acts as a dehydrating agent.[9] It activates the carboxylic acid to form a mixed anhydride intermediate, which then reacts with the amine.[10] A key advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[9] It has shown excellent performance in coupling epimerization-prone substrates and unreactive anilines.[11][12]

Protocol 4: T3P®-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5 eq)

  • Pyridine or DIPEA (3.0-4.0 eq)

  • Anhydrous Ethyl Acetate or DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq) in anhydrous ethyl acetate or DMF.

  • Add pyridine or DIPEA (3.0-4.0 eq).

  • Slowly add the T3P® solution (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with an organic solvent, wash with water and brine, and then dry, concentrate, and purify as previously described.

Acyl Fluoride and Mixed Anhydride Intermediates: For the Most Challenging Cases

For extremely unreactive anilines, converting the carboxylic acid to a more potent electrophile, such as an acyl fluoride or a mixed anhydride, can be a highly effective strategy.[3][13][14]

  • Acyl Fluorides: These can be generated in situ using reagents like cyanuric fluoride or XtalFluor-E® and often require elevated temperatures to react with the aniline.[13][14][15]

  • Mixed Anhydrides: A common method involves reacting the carboxylic acid with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).[2][16] The resulting mixed anhydride is then reacted with the aniline.

Protocol 5: Mixed Anhydride Method

Materials:

  • Carboxylic acid (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-methylmorpholine (NMM) or Triethylamine (TEA) (1.2 eq)

  • 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or DCM and cool to -15 °C.

  • Add NMM or TEA (1.2 eq).

  • Slowly add isobutyl chloroformate (1.1 eq) and stir for 30-60 minutes at -15 °C.

  • Add a solution of 2-Chloro-5-(methanesulfonylmethyl)aniline (1.1 eq) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Filter off any precipitated salts and concentrate the filtrate.

  • Perform a standard aqueous workup and purify the product.

Optimization and Data Summary

The selection of the optimal coupling conditions will depend on the specific carboxylic acid being used. It is often necessary to screen several conditions to achieve the best results.

Method Coupling Reagent Base Solvent Key Advantages Potential Drawbacks
Uronium SaltHATUDIPEADMFHigh reactivity, low racemization.[4]Higher cost, potential for side reactions with excess reagent.
Phosphonium SaltPyBOPDIPEADCM, DMFHigh reactivity, good for sterically hindered substrates.[4]Higher cost.
CarbodiimideEDC/HOBt/DMAPDIPEADMF, ACNCost-effective, readily available reagents.[2][8]Lower reactivity, potential for N-acylurea byproduct.[17]
AnhydrideT3P®Pyridine, DIPEAEtOAc, DMFMild conditions, water-soluble byproducts.[9][11]Requires careful handling of the reagent solution.
Mixed AnhydrideIsobutyl ChloroformateNMM, TEATHF, DCMHighly reactive intermediate, cost-effective.[2][16]Temperature control is critical, potential for side reactions.[16]

Conclusion

The successful amide coupling of 2-Chloro-5-(methanesulfonylmethyl)aniline, while challenging, is readily achievable through the careful selection of a suitable activation method. For most applications, powerful coupling reagents like HATU or T3P® will provide a reliable path to the desired products. In cases where these methods fail, the generation of more reactive intermediates such as mixed anhydrides or acyl fluorides offers a potent alternative. The protocols and comparative data presented in this guide are intended to provide researchers with a robust toolkit for the efficient synthesis of amide derivatives of this valuable building block, thereby accelerating progress in drug discovery and development.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available from: [Link]

  • Vale, G. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152869. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2021). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 75(4), 284-289. Available from: [Link]

  • Organic Chemistry Portal. (2020, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Available from: [Link]

  • Dilun Biotechnology. (2023, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available from: [Link]

  • Curia Global. (2021, April 17). Understanding T3P® from start to finish. Available from: [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(20), 5440–5443. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2645-2653. Available from: [Link]

  • Ghorai, P., & Choudhury, D. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 268-275. Available from: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Albericio, F., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 23(7), 1729. Available from: [Link]

  • Reddy, B. G., et al. (2018). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 16(34), 6144-6149. Available from: [Link]

  • ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(58), 7935-7950. Available from: [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 239-246. Available from: [Link]

  • Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides. Available from: [Link]

  • PubChem. (n.d.). 2-chloro-5-(methanesulfinylmethyl)aniline. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-5-(methanesulfonylmethyl)aniline. Retrieved February 14, 2026, from [Link]

  • Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis, 8(4), 3057-3066. Available from: [Link]

  • Organic Chemistry Portal. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Available from: [Link]

  • Baran, P. S., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1007-1013. Available from: [Link]

  • ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Available from: [Link]

  • Der Pharma Chemica. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 430-435. Available from: [Link]

Sources

Application

Reagents for installing methanesulfonylmethyl group on chloroaniline core

Topic: Reagents for installing methanesulfonylmethyl group on chloroaniline core Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists Application Note: Installat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for installing methanesulfonylmethyl group on chloroaniline core Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Application Note: Installation of Methanesulfonylmethyl ( ) Group on Chloroaniline Cores

Executive Summary

The methanesulfonylmethyl group (


), often referred to as the "mesylmethyl" moiety, is a critical pharmacophore in medicinal chemistry.[1] It serves as a metabolically stable bioisostere for amides and sulfonamides, offering unique hydrogen-bond acceptor properties without the lability of carbonyls.[1]

Installing this group onto an electron-deficient core, such as chloroaniline , presents specific synthetic challenges due to the reduced nucleophilicity of the aniline nitrogen.[1] This guide outlines two validated pathways: the Three-Component Sulfone-Mannich Condensation (Primary Method) and Direct


-Alkylation  (Secondary Method).[1]
Key Reagent Profile
ReagentRoleCAS No.[1][2]Critical Attribute
Sodium Methanesulfinate Nucleophile Source20277-69-4Stable solid; source of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

anion.[1]
Paraformaldehyde Electrophile Source30525-89-4Generates reactive iminium species in situ.[1]
Formic Acid Solvent/Catalyst64-18-6Promotes condensation; solubilizes chloroaniline.[1]
Chloromethyl Methyl Sulfone Alkylating Agent25238-02-2Direct alkylation reagent (Alternative Route).[1]

Strategic Analysis & Mechanistic Insight

The Challenge: Chloroaniline Nucleophilicity

Chloroanilines (e.g., 3-chloro or 4-chloroaniline) possess a chlorine atom on the aromatic ring, which exerts an inductive electron-withdrawing effect (


).[1] This reduces the electron density on the nitrogen lone pair, making it a poor nucleophile compared to unsubstituted aniline.[1] Standard alkylations often fail or require forcing conditions that lead to bis-alkylation.[1]
Solution: The Sulfone-Mannich Reaction (Method A)

The most robust approach utilizes a multicomponent condensation involving the aniline, formaldehyde, and sulfinic acid (or its salt).[1]

  • Imine Formation: The aniline reacts with formaldehyde to form a reactive hemiaminal or iminium ion.[1]

  • Nucleophilic Trapping: The sulfinate anion (

    
    ), which is a strong S-nucleophile (soft nucleophile), attacks the hard iminium carbon.[1]
    
  • Acid Catalysis: The use of formic acid is pivotal.[1] It protonates the hemiaminal oxygen, facilitating water loss to generate the electrophilic iminium species, which is then susceptible to attack even by the bulky sulfinate.[1]

Mechanistic Pathway (Graphviz)[1]

G Aniline Chloroaniline (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + HCHO HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Acid Acid Catalyst (H+) Iminium Iminium Ion (Electrophile) Acid->Iminium Hemiaminal->Iminium + H+ / - H2O Product N-(MsCH2)-Chloroaniline (Target) Iminium->Product + Sulfinate Sulfinate NaSO2Me (Nucleophile) Sulfinate->Product

Figure 1: Mechanistic pathway for the acid-catalyzed three-component synthesis of N-(methanesulfonylmethyl)anilines.

Detailed Protocols

Protocol A: The Formic Acid Mediated Condensation (Gold Standard)

Best for: Scale-up, cost-efficiency, and avoiding bis-alkylation.[1]

Reagents:

  • Chloroaniline substrate (1.0 equiv)[1]

  • Sodium Methanesulfinate (1.5 - 2.0 equiv)[1]

  • Paraformaldehyde (1.5 - 2.0 equiv)

  • Formic Acid (85-98%, as solvent, approx. 5-10 mL per gram of aniline)[1]

  • Water (for workup)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Chloroaniline (1.0 equiv) and Sodium Methanesulfinate (2.0 equiv) in Formic Acid .

    • Note: The reaction is initially heterogeneous but usually clears upon heating.[1]

  • Addition: Add Paraformaldehyde (2.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 50–60 °C for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The imine intermediate may be visible, but the product (

      
      ) should become the dominant peak.[1]
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing Ice/Water (5x reaction volume) with vigorous stirring.

    • The product often precipitates as a white or off-white solid.[1]

    • Filter the solid, wash copiously with water (to remove excess acid and sulfinate salts), and dry under vacuum.[1]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with water and neutralize carefully with saturated

      
       (caution: gas evolution).[1]
      
    • Extract with Ethyl Acetate (3x).[1][3]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Direct Alkylation with Chloromethyl Methyl Sulfone

Best for: Substrates sensitive to acidic conditions.[1]

Reagents:

  • Chloroaniline substrate (1.0 equiv)[1]

  • Chloromethyl methyl sulfone (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    + NaI (cat.)[1]
  • DMF or Acetonitrile (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Chloroaniline in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 equiv). Stir for 15 minutes at Room Temperature.
    
    • Why Cesium? The "cesium effect" improves solubility and nucleophilicity of the aniline in organic solvents.

  • Alkylation: Add Chloromethyl methyl sulfone (1.2 equiv).[1]

    • Optional: Add 10 mol% Sodium Iodide (NaI) to generate the more reactive iodomethyl species in situ (Finkelstein condition).[1]

  • Heating: Heat to 80–90 °C for 16–24 hours.

    • Caution: Higher temperatures may promote bis-alkylation.[1][4]

  • Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Poor solubility of chloroaniline in aqueous acid.Switch solvent to Formic Acid/EtOH (1:1) or increase temperature to 70 °C.
Bis-alkylation Excess formaldehyde/sulfinate or high temps.[1]Reduce reagent equivalents to 1.1; ensure slow addition of formaldehyde.
Product "Oiling Out" Impurities or low melting point.[1]Triturate the oil with cold diethyl ether or pentane to induce crystallization.[1]
Ring Sulfonylation Presence of metal contaminants (Cu, Fe).[1]Ensure glass-lined reactors; avoid metal spatulas if using sulfinates (sulfinates can participate in C-H activation with metals).[1]

Safety & Handling

  • Sodium Methanesulfinate: Generally low toxicity but is a reducing agent.[1] Keep away from strong oxidizers.[1]

  • Formaldehyde: Known carcinogen and sensitizer.[1] Handle in a fume hood.

  • Formic Acid: Corrosive.[1] Causes severe skin burns.[1] Use chemically resistant gloves (Nitrile/Neoprene).[1]

References

  • Engberts, J. B. F. N., & Strating, J. (1964).[1] Mannich-Type Condensations with Sulfinic Acids. Recueil des Travaux Chimiques des Pays-Bas. Link[1]

    • Foundational text describing the condensation of amines, formaldehyde, and sulfinic acids to form

      
      -amino sulfones.[1]
      
  • Messinger, P. (1973).[1] Sulfone-Mannich-Basen. Archiv der Pharmazie. Link[1]

    • Details the synthesis of N-mesylmethyl derivatives using sulfin
  • Meciarova, M., et al. (2011).[1] Synthesis of N-substituted-aminomethyl sulfones. Chemical Papers. Link

    • Modern optimiz
  • BenchChem Technical Support. (2025). Methanesulfonylation of Anilines: Protocols and Troubleshooting. Link[1]

    • General handling of sulfonyl/sulfin

Sources

Method

Scalable Process Route for CAS 1184114-42-8 Production

This Application Note provides a scalable, industrial-grade process route for the production of 2-Chloro-5-((methylsulfonyl)methyl)aniline (CAS 1184114-42-8). Strategic Context & Identity Verification CAS 1184114-42-8 id...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a scalable, industrial-grade process route for the production of 2-Chloro-5-((methylsulfonyl)methyl)aniline (CAS 1184114-42-8).

Strategic Context & Identity Verification

CAS 1184114-42-8 identifies 2-Chloro-5-((methylsulfonyl)methyl)aniline . While this molecule shares structural homology with "aniline-tail" fragments used in kinase inhibitors (e.g., Lapatinib, Neratinib), it is a distinct chemical entity.

  • Note: If your intent was the production of Sotorasib (AMG 510), please refer to CAS 2296729-00-3 . This protocol specifically addresses the production of the sulfone-aniline intermediate 1184114-42-8.

Target Molecule: 2-Chloro-5-((methylsulfonyl)methyl)aniline Molecular Formula: C


H

ClNO

S Molecular Weight: 219.69 g/mol

Retrosynthetic Analysis & Route Strategy

To ensure scalability, cost-effectiveness, and high purity (>98%), we utilize a convergent protection-activation strategy . Direct functionalization of the free aniline is avoided to prevent N-oxidation/alkylation side reactions during the radical bromination step.

Selected Route: The Acetamide Protection Pathway
  • Protection: Acetylation of commercially available 2-chloro-5-methylaniline (CAS 95-81-8) to mask the amine.

  • Activation: Benzylic radical bromination using NBS (N-Bromosuccinimide).

  • Substitution: Nucleophilic displacement with Sodium Methanesulfinate.

  • Deprotection: Acid-catalyzed hydrolysis to yield the final aniline salt/free base.

Retrosynthesis Target Target: 2-Chloro-5-((methylsulfonyl)methyl)aniline (CAS 1184114-42-8) Inter1 Intermediate 3: N-(2-chloro-5-((methylsulfonyl)methyl)phenyl)acetamide Target->Inter1 Hydrolysis (Deprotection) Inter2 Intermediate 2: N-(5-(bromomethyl)-2-chlorophenyl)acetamide Inter1->Inter2 Nucleophilic Sub. (NaSO2Me) Start Starting Material: 2-Chloro-5-methylaniline (CAS 95-81-8) Inter2->Start Radical Bromination Protection

Caption: Retrosynthetic logic moving from the target sulfone-aniline back to the commodity starting material.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Mask the nucleophilic aniline to prevent interference during bromination.

  • Reagents: 2-Chloro-5-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).

  • Scale: 1.0 kg Input.

Protocol:

  • Charge reactor with 2-Chloro-5-methylaniline (1.0 kg) and Acetic Acid (3.0 L).

  • Add Acetic Anhydride (0.86 kg, 1.2 eq) dropwise over 30 minutes, maintaining internal temperature < 40°C (Exothermic).

  • Heat to 60°C for 2 hours. Monitor by HPLC (Target: <0.5% SM).

  • Workup: Cool to 10°C. Add water (5.0 L) slowly to precipitate the product.

  • Filter the white solid. Wash with cold water (2 x 1 L).

  • Dry in a vacuum oven at 50°C.

  • Expected Yield: 95-98%

  • Key Quality Attribute: Melting point 102-104°C.

Step 2: Benzylic Bromination (The Critical Step)

Objective: Selectively brominate the benzylic methyl group without over-brominating.

  • Reagents: N-Acetyl Intermediate (from Step 1), NBS (1.05 eq), AIBN (0.05 eq).

  • Solvent: Trifluorotoluene (PhCF

    
    ) or Acetonitrile (MeCN). Note: PhCF
    
    
    
    is preferred over CCl
    
    
    for green chemistry compliance.

Protocol:

  • Suspend N-(2-chloro-5-methylphenyl)acetamide (1.0 kg) in PhCF

    
      (5.0 L).
    
  • Add N-Bromosuccinimide (NBS) (0.98 kg, 1.05 eq) and AIBN (43 g, 0.05 eq).

  • Heat to Reflux (102°C) . The reaction is initiated by heat/radicals.

  • Critical Control: Monitor HPLC every hour. Stop reaction when Product:Bis-bromo ratio is optimal (typically ~5-10% unreacted SM is acceptable to avoid high bis-bromo impurity).

  • Workup: Cool to 20°C. Filter off Succinimide byproduct.

  • Concentrate the filtrate to dryness or telescope directly to Step 3 (Solvent swap to DMF recommended).

  • Safety: Exothermic initiation possible. Ensure condenser capacity.

Step 3: Sulfonylation

Objective: Install the sulfone moiety via nucleophilic substitution.

  • Reagents: Bromide Intermediate, Sodium Methanesulfinate (NaSO

    
    Me, 1.2 eq).
    
  • Solvent: DMF (Dimethylformamide) or EtOH/Water (3:1).

Protocol:

  • Dissolve crude Bromide Intermediate in DMF (4.0 L).

  • Add Sodium Methanesulfinate (0.65 kg, 1.2 eq).

  • Heat to 60°C for 4 hours.

  • Workup: Cool to 20°C. Pour into Ice Water (10 L) with vigorous stirring.

  • The sulfone product will precipitate. Filter and wash with water.

  • Purification: Recrystallize from Ethanol if purity < 98%.

  • Mechanism: S

    
    2 displacement. The sulfinate anion is an ambident nucleophile, but S-alkylation is favored over O-alkylation in polar aprotic solvents.
    
Step 4: Deprotection to Final API Intermediate

Objective: Remove the acetyl group to reveal the free aniline.

  • Reagents: 6M HCl (Hydrochloric Acid).

Protocol:

  • Suspend Sulfone Intermediate in 6M HCl (5.0 L).

  • Heat to Reflux (100°C) for 4-6 hours. Solution will become clear then potentially precipitate the hydrochloride salt.

  • Neutralization: Cool to 10°C. Adjust pH to 8-9 using 50% NaOH or NH

    
    OH .
    
  • Extract with Ethyl Acetate (3 x 2 L) OR filter the precipitated free base directly if solid.

  • Final Polish: Recrystallize from Isopropanol/Heptane.

  • Final Yield: ~60-70% (Overall from Step 1).

  • Appearance: Off-white to pale yellow crystalline solid.

Process Flow & Logic Diagram

ProcessFlow cluster_0 Step 1: Protection cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Deprotection S1_Input Input: 2-Cl-5-Me-Aniline + Ac2O S1_Rxn Reaction: 60°C, 2h S1_Input->S1_Rxn S1_Out Output: N-Acetyl Intermediate S1_Rxn->S1_Out S2_Rxn Reaction: Reflux Monitor Bis-Bromo impurity S1_Out->S2_Rxn S2_Input Reagents: NBS, AIBN Solvent: PhCF3 S2_Input->S2_Rxn S2_Out Output: Benzyl Bromide Int. S2_Rxn->S2_Out S3_Rxn Reaction: 60°C, SN2 S2_Out->S3_Rxn S3_Input Reagents: NaSO2Me Solvent: DMF S3_Input->S3_Rxn S3_Out Output: Sulfone Protected Int. S3_Rxn->S3_Out S4_Rxn Hydrolysis: 6M HCl, Reflux S3_Out->S4_Rxn S4_Final FINAL PRODUCT CAS 1184114-42-8 S4_Rxn->S4_Final

Caption: Step-by-step process flow diagram highlighting critical reaction nodes and intermediate outputs.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeConsequence of DeviationMitigation Strategy
Step 2: NBS Stoichiometry 1.02 - 1.05 eq>1.05 eq: High bis-bromo impurity (difficult to purge). <1.0 eq: Low conversion.Precise weighing; HPLC monitoring at 80% conversion.
Step 2: Temperature Reflux (100-102°C)Low Temp: Reaction stalls (radical initiator inactive).Ensure solvent quality; use AIBN only if T > 65°C.
Step 3: Solvent Water Content < 0.5% (in DMF)High Water: Competes with sulfinate, lowers yield.Use anhydrous DMF or dry solvents.
Step 4: pH Adjustment pH 8.0 - 9.0pH > 10: Potential degradation or emulsion. pH < 7: Product remains as salt.Slow addition of base with pH meter monitoring.

Analytical Controls

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.

    • Retention Time Order: Sulfone Product < Aniline SM < Bromide Int < Bis-Bromo Impurity.

  • NMR Verification:

    • 
      H NMR (DMSO-d
      
      
      
      ): Look for the characteristic sulfone methyl singlet at
      
      
      ~3.0-3.2 ppm and the benzylic methylene singlet at
      
      
      ~4.5 ppm.

References

  • Chemical Identity Verification: PubChem Compound Summary for CID 54594219 (2-chloro-5-(methanesulfonylmethyl)aniline). National Center for Biotechnology Information (2025). Link

  • Sulfonylation Methodology: Ma, S., et al. "Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst." Molecules, 29(20), 4815 (2024). Link

  • Benzylic Bromination Standards:Organic Process Research & Development (General protocols for NBS benzylic bromin
  • Sotorasib Distinction: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature 575, 217–223 (2019). (Cited for structural differentiation).[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Catalyst Life Support: Troubleshooting Pd-Coupling with Sulfone-Containing Substrates

Topic: Troubleshooting Catalyst Poisoning by Sulfone Groups in Palladium Coupling Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Interactive Guide & FAQs) Status: Active Doc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning by Sulfone Groups in Palladium Coupling Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Interactive Guide & FAQs)

Status: Active Doc ID: TS-PD-SO2-001 Last Updated: 2026-02-14

Executive Summary: The "Sulfone Paradox"

Researchers often report "catalyst poisoning" when coupling sulfone-containing substrates (


). However, the sulfone group itself is a relatively weak ligand for Palladium(0). If your reaction is stalling, the culprit is rarely the sulfone oxygen coordinating to the metal.

The failure usually stems from two distinct mechanisms:

  • The "Trojan Horse" (Impurity Poisoning): Sulfones are typically synthesized by oxidizing sulfides. Trace amounts of unreacted sulfide (

    
    ) or thiol impurities—which are potent catalyst poisons—often remain in the material.
    
  • The "Decoy" (Competitive Inhibition): Electron-deficient sulfones can facilitate unintended desulfitative pathways or stabilize off-cycle Pd(II) species, slowing the catalytic turnover.

This guide provides a systematic workflow to diagnose and resolve these specific failure modes.

Diagnostic Workflow

Before altering your catalyst system, determine if the failure is kinetic (slow reaction) or terminal (catalyst death).

Visualizing the Failure Mode

PoisoningMechanism Substrate Sulfone Substrate (R-SO2-R') Pd_Active Active Pd(0)L2 Substrate->Pd_Active Weak Coordination (Reversible Inhibition) Impurity Trace Sulfide/Thiol (Impurity) Impurity->Pd_Active Strong Coordination (Irreversible Poisoning) Slow_Turnover Slow Turnover (Yields < 50%) Pd_Active->Slow_Turnover Substrate Interference Cat_Death Catalyst Death (Pd Black / No Yield) Pd_Active->Cat_Death S-Poisoning

Figure 1: Distinguishing between reversible inhibition by the sulfone group and irreversible poisoning by sulfur impurities.

Protocol 1: The "Purity Check" (Mandatory First Step)

Issue: Your sulfone substrate is 98% pure by NMR, but the remaining 2% contains thioethers or disulfides. Impact: Even 0.1 mol% of sulfur impurity can deactivate 1 mol% of Pd catalyst.

The Oxidative Wash Protocol

Use this if your sulfone was prepared via oxidation of a sulfide (e.g., mCPBA, Oxone, or H2O2).

  • Dissolve: Dissolve the sulfone substrate in DCM or EtOAc.

  • Wash: Wash the organic layer with 10% aqueous KMnO4 or a dilute bleach solution (NaOCl) .

    • Why? This oxidizes any remaining "soft" sulfur (sulfides/thiols) into "hard" sulfones/sulfonates, which do not bind Pd strongly.

  • Dry & Filter: Dry over MgSO4 and filter through a small pad of silica.

  • Retest: Attempt the coupling reaction again.

Protocol 2: Ligand Engineering (The Shield)

Issue: The sulfone oxygen or proximal heteroatoms are competing with your ligand for the Pd center. Solution: Use ligands with high binding constants and steric bulk to "shield" the metal center from the sulfone.

Recommended Ligand Classes
Ligand ClassSpecific RecommendationWhy it Works
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhos The bulky biaryl backbone prevents the sulfone from coordinating to the Pd. The electron-rich phosphorous ensures rapid oxidative addition.
NHC (Carbenes) PEPPSI-IPr, Pd-NHC G3 Extremely strong

-donors. They bind Pd so tightly that sulfones/sulfides cannot displace them.
Bisphosphines dppf, Xantphos Large bite angles can enforce reductive elimination, though they are less resistant to sulfur poisoning than Monodentate bulky phosphines.

Application Note: Switch from


 to XPhos Pd G3  or RuPhos Pd G3  precatalysts. Phosphine-free Pd sources (like 

) often fail because the sulfone arrests the reduction of Pd(II) to Pd(0).

Protocol 3: Additive Rescue (The Scavenger)

Issue: You cannot purify the starting material further, or the sulfur moiety is intrinsic to the molecule (e.g., a thioether elsewhere in the structure). Solution: Add a "sacrificial" metal to sequester the sulfur species.

The "Zinc Trick"

Zinc dust can act as a scavenger for sulfur poisons and facilitate the reduction of Pd(II).

  • Dosage: Add 0.1 – 0.5 equivalents of activated Zn dust to the reaction mixture.

The "Copper Scavenger"

Copper(I) salts bind soft sulfur nucleophiles more strongly than Pd in many contexts.

  • Additive: CuTC (Copper(I) thiophene-2-carboxylate) or CuI (10–20 mol%).

  • Mechanism:[1][2][3][4][5][6][7][8] The Cu binds the trace sulfide/thiol, leaving the Pd free to catalyze the main reaction.

Troubleshooting Decision Tree

Follow this logic path to resolve your specific issue.

TroubleshootingTree Start Start: Reaction Failed Check_Color Is the reaction mixture black (Pd precip)? Start->Check_Color Yes_Black Ligand Displacement or Pd Death Check_Color->Yes_Black Yes No_Clear Catalyst Resting State (Inhibition) Check_Color->No_Clear No (remains clear/orange) Sol1 Sol1 Yes_Black->Sol1 Switch to Precatalyst (Buchwald G3/G4) Purity_Check Was Sulfone made from Sulfide? No_Clear->Purity_Check Wash_Step Perform KMnO4 Wash (Remove Sulfides) Purity_Check->Wash_Step Yes Temp_Step Increase Temp + Switch to NHC Ligand Purity_Check->Temp_Step No (Commercial)

Figure 2: Step-by-step decision matrix for troubleshooting sulfone-mediated coupling failures.

Frequently Asked Questions (FAQs)

Q: I am observing a side product where the sulfone group is missing (desulfitative coupling). How do I stop this? A: This occurs when Pd inserts into the C-S bond instead of the C-X bond. This is common with allylic sulfones or electron-deficient heteroaryl sulfones.

  • Fix: Lower the reaction temperature. Desulfitation has a higher activation energy than oxidative addition into C-Halide bonds.

  • Fix: Switch to a less electron-rich ligand (e.g., from

    
     to 
    
    
    
    ) to slow down the oxidative addition into the C-S bond.

Q: Can I use Pd/C (heterogeneous) for these couplings? A: Generally, no. Sulfones (and their impurities) adsorb strongly to the carbon support and the Pd surface, rapidly poisoning heterogeneous catalysts. Homogeneous catalysis with bulky ligands is significantly more robust for this functional group.

Q: My reaction starts well but stops at 40% conversion. Adding more catalyst doesn't help. A: This suggests product inhibition or the accumulation of a poisoning byproduct.

  • Test: Check if your base is being consumed or if the byproduct (e.g., sulfinate salt if decomposition is occurring) is coordinating.

  • Action: Switch to a Pd-NHC system (e.g., Pd-PEPPSI-IPr), which is more thermally stable and resistant to late-stage deactivation.

References

  • Mechanistic Studies on Catalyst Poisoning

    • Title: "Poisoning and deactivation of palladium catalysts."[9][10]

    • Source:Journal of Molecular Catalysis A: Chemical (2001).[9]

    • Context: Defines the interaction of sulfur species ( , sulfides) with Pd surfaces and the distinction between reversible adsorption and irreversible poisoning.
    • URL:

  • Ligand Selection for Sulfur Substrates

    • Title: "Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides...
    • Source:Organic Letters (2022).
    • Context: Demonstrates the superiority of NHC ligands in handling substrates with C-S bonds that typically poison phosphine c
    • URL:

  • Desulfitative Side Reactions

    • Title: "Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions."[11][12]

    • Source:Journal of the American Chemical Society (2018).
    • Context: Explains the mechanism where sulfones act as leaving groups (desulfitation)
    • URL:

  • General Cross-Coupling Guide

    • Title: "Buchwald C
    • Source: Sigma-Aldrich (Merck).
    • Context: authoritative guide on using G3/G4 precatalysts to overcome difficult substrates (including those with hetero
    • URL:

Sources

Optimization

Preventing oxidation side reactions during aniline synthesis

A Guide to Preventing and Troubleshooting Oxidation Side Reactions Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation Side Reactions

Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with oxidation during the synthesis of aniline, a critical building block in numerous applications. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your experimental work.

The Challenge: Aniline's Susceptibility to Oxidation

Aniline's aromatic amine structure, with its electron-rich phenyl group and reactive amino moiety, makes it highly susceptible to oxidation.[1] This oxidation can occur during synthesis, purification, and even storage, leading to the formation of highly colored impurities, byproducts, and polymeric materials.[2][3] These impurities can compromise the yield, purity, and performance of the final product, which is particularly critical in pharmaceutical applications where stringent purity standards are paramount.

This guide provides a structured approach to understanding, preventing, and troubleshooting these oxidation-related issues.

Troubleshooting Guide: Addressing Common Issues in Aniline Synthesis

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: My reaction mixture is turning dark brown or black. What's happening?

A1: The dark coloration is a tell-tale sign of aniline oxidation.

The formation of a dark brown or black color in your reaction mixture is a primary indicator that your aniline is oxidizing.[1] This discoloration is due to the formation of a complex mixture of highly colored byproducts.[1][2]

  • Key Culprits:

    • p-Benzoquinone: One of the initial oxidation products of aniline, which is yellow.[2]

    • Azobenzene: Formed through the coupling of partially oxidized aniline intermediates, it is a reddish-orange compound.[2]

    • Polymeric Oxidation Products ("Aniline Black"): Further oxidation and polymerization lead to the formation of complex, high-molecular-weight conjugated polymers, which are intensely colored and often appear as a black or dark brown tar-like substance.[2][4]

Causality: The amino group (-NH₂) on the aniline ring is an electron-donating group, which activates the aromatic ring and makes it highly susceptible to oxidation by atmospheric oxygen, the oxidizing agents used in the synthesis, or even trace metal impurities that can catalyze the oxidation process.[1]

Issue 2: My final aniline product is reddish-brown, not colorless. How can I fix this?

A2: The reddish-brown color indicates the presence of oxidation impurities that need to be removed.

Even after the synthesis is complete, residual oxidation products can contaminate your final aniline product.[3] For many applications, especially in drug development, a colorless, highly pure aniline is required.

Solution: Purification is necessary.

  • Steam Distillation: This is a highly effective method for purifying aniline.[5] The process involves passing steam through the impure aniline; the aniline, being volatile with steam, distills over, leaving the non-volatile colored impurities and polymeric tars behind.[5]

  • Vacuum Distillation: Distilling aniline under reduced pressure lowers its boiling point, preventing thermal decomposition and further oxidation that can occur at its atmospheric boiling point.[6] It is recommended to use an inert atmosphere during distillation.

  • Recrystallization of an Anilinium Salt: Aniline can be converted to its hydrochloride or oxalate salt, which can then be recrystallized from a suitable solvent to remove colored impurities.[6] The purified salt can then be treated with a base to regenerate the pure, colorless aniline.[6]

Issue 3: I'm observing a lower than expected yield and the formation of a tar-like substance.

A3: This is likely due to excessive oxidation and polymerization.

The formation of significant amounts of tar indicates that a substantial portion of your aniline is being lost to polymerization side reactions.[7] This not only reduces your yield but also makes the work-up and purification more challenging.

Preventative Measures:

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to minimize contact with atmospheric oxygen, a primary culprit in aniline oxidation.[1]

  • Control the Reaction Temperature: Exothermic reactions during nitrobenzene reduction can lead to localized overheating, which accelerates oxidation and polymerization.[8] Careful temperature control, often below 10°C during the addition of reagents, is critical.[2]

  • Optimize the Reducing Agent: The choice and handling of the reducing agent can impact the extent of side reactions. For instance, when using metallic reducing agents like tin or iron, ensuring they are finely divided and activated can lead to a more controlled and efficient reduction.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidation byproducts in aniline synthesis from nitrobenzene?

A1: The most frequently encountered oxidation byproducts are p-benzoquinone, azoxybenzene, azobenzene, and polymeric materials often referred to as "aniline black".[2][10] The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How does pH affect aniline stability during synthesis?

A2: The pH of the reaction medium plays a significant role in the rate of aniline oxidation.[1][11] In strongly acidic conditions, the aniline exists as the anilinium ion (-NH3+), which is less susceptible to oxidation than the free amine. However, some oxidation can still occur. The rate of oxidation often reaches a maximum near the pKa of the specific aniline derivative.[1] Therefore, careful control of pH is essential to minimize unwanted side reactions.

Q3: Can the choice of reducing agent influence the extent of oxidation?

A3: Yes, the choice of reducing agent is critical. While strong reducing agents are needed to convert the nitro group, overly harsh conditions or inappropriate reagents can lead to side reactions.

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method.[9][12] However, care must be taken as these catalysts can also reduce other functional groups.[13]

  • Metal/Acid Reduction: The classic Béchamp reduction using iron and hydrochloric acid is a common and cost-effective method.[9][12] The reaction conditions, however, need to be carefully controlled to avoid excessive heat generation and subsequent oxidation.

Q4: How can I store purified aniline to prevent it from discoloring over time?

A4: Purified aniline should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Exposure to air and light will cause it to gradually darken due to oxidation.[3] Adding a small amount of zinc dust can help to scavenge any dissolved oxygen and prevent oxidation during storage.[14]

Experimental Protocols

Protocol 1: Purification of Aniline by Steam Distillation

This protocol describes the purification of crude aniline to remove non-volatile, colored oxidation byproducts.[5]

Materials:

  • Crude aniline

  • Steam generator (or a flask with boiling water and a steam inlet tube)

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Set up the steam distillation apparatus. Place the crude aniline in the distilling flask.

  • Begin passing steam into the distilling flask. The aniline will co-distill with the water.

  • Continue the distillation until the distillate runs clear and no more oily aniline droplets are observed.

  • The distillate will consist of two layers: an upper aqueous layer and a lower layer of aniline.

  • To improve the separation, add sodium chloride to the distillate to saturate the aqueous layer, which decreases the solubility of aniline in water.

  • Transfer the mixture to a separatory funnel and separate the aniline layer.

  • Extract the aqueous layer with a small portion of diethyl ether to recover any dissolved aniline.

  • Combine the aniline layer and the ether extract.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Decant or filter the dried aniline/ether solution.

  • Remove the diethyl ether by simple distillation or using a rotary evaporator to obtain the purified aniline.

Protocol 2: Working Under an Inert Atmosphere

This protocol outlines the general procedure for setting up a reaction under an inert atmosphere to prevent oxidation from atmospheric oxygen.[1]

Materials:

  • Schlenk line or a manifold with a supply of inert gas (nitrogen or argon)

  • Reaction flask with a sidearm

  • Rubber septa

  • Needles and tubing

  • Oil bubbler

Procedure:

  • Dry all glassware thoroughly in an oven and allow it to cool under a stream of inert gas.

  • Assemble the reaction apparatus (e.g., flask, condenser) and connect it to the Schlenk line or inert gas manifold.

  • Evacuate the apparatus using the vacuum on the Schlenk line and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Maintain a positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler.

  • Add reagents and solvents to the reaction flask via a syringe or cannula through a rubber septum.

  • Stir the reaction mixture under the inert atmosphere for the required duration.

  • Upon completion, the work-up should be performed as quickly as possible to minimize air exposure.

Visualizations

Aniline Oxidation Pathway

Caption: Simplified pathway of aniline oxidation leading to various byproducts.

Troubleshooting Workflow for Discolored Aniline

Troubleshooting_Workflow Start Aniline Synthesis Reaction Discoloration Is the reaction mixture or final product discolored? Start->Discoloration Check_Atmosphere Verify Inert Atmosphere Discoloration->Check_Atmosphere Yes Store_Properly Store Purified Aniline Properly Discoloration->Store_Properly No Check_Temp Check and Control Temperature Check_Atmosphere->Check_Temp Check_Reagents Check Purity of Starting Materials Check_Temp->Check_Reagents Purify Purify Aniline Check_Reagents->Purify Steam_Distill Steam Distillation Purify->Steam_Distill Vacuum_Distill Vacuum Distillation Purify->Vacuum_Distill Recrystallize Recrystallization of Salt Purify->Recrystallize Steam_Distill->Store_Properly Vacuum_Distill->Store_Properly Recrystallize->Store_Properly End Pure, Colorless Aniline Store_Properly->End

Caption: A logical workflow for troubleshooting and resolving discoloration issues in aniline synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 0-10 °C (during reagent addition)Minimizes exothermic reactions and reduces the rate of oxidation side reactions.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[1]
pH (during work-up) Acidic (for extraction), then basicAnilinium salt is water-soluble and less prone to oxidation; free aniline is liberated with base for isolation.[15]
Storage Temperature Cool (e.g., 4 °C)Slows down the rate of oxidative degradation over time.[2]

References

  • Sciencemadness Discussion Board. (2005). aniline impurities. [Online] Available at: [Link]

  • The Analyst. (1974). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. [Online] Available at: [Link]

  • Reddit. (2014). Purify and dry aniline? [Online] Available at: [Link]

  • Google Patents. (1983). US4415754A - Process for preparing aniline.
  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? [Online] Available at: [Link]

  • ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. [Online] Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. [Online] Available at: [Link]

  • Asian Publication Corporation. (2008). Oxidation of Aniline using Different Reaction Pathways. [Online] Available at: [Link]

  • ResearchGate. (2016). Effect of the initial pH value on the degradation of Aniline... [Online] Available at: [Link]

  • Quora. (2018). How is nitro benzene converted to aniline? [Online] Available at: [Link]

  • Quora. (2019). How does Zn dust prevent the oxidation of aniline? [Online] Available at: [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Online] Available at: [Link]

  • EPA. (1996). method 8131 aniline and selected derivatives by gas chromatography. [Online] Available at: [Link]

  • Google Patents. (1860). US29404A - Improvement in preparation of aniline colors.
  • AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. [Online] Available at: [Link]

  • Scribd. (n.d.). Production of Aniline From Nitrobenzene. [Online] Available at: [Link]

  • Chemguide. (n.d.). the preparation of phenylamine (aniline). [Online] Available at: [Link]

  • EPA. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Online] Available at: [Link]

  • ResearchGate. (2022). Effects of solution pH value on the aniline adsorption. [Online] Available at: [Link]

  • Nature. (2021). Quantification of aniline and N-methylaniline in indigo. [Online] Available at: [Link]

  • Google Patents. (2011). CN101434547B - Method for preparing aniline from nitrobenzene.
  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Online] Available at: [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups? [Online] Available at: [Link]

  • ResearchGate. (2012). (a) Change of pH in the course of oxidation of aniline with ammonium persulfate. [Online] Available at: [Link]

  • YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). [Online] Available at: [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Online] Available at: [Link]

  • The Journal of Physical Chemistry A. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. [Online] Available at: [Link]

  • PubMed. (2015). Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution. [Online] Available at: [Link]

  • Hindawi. (2014). Synthesis of organic soluble poly(substituted-aniline) from 2-methyl-6-ethylaniline tar. [Online] Available at: [Link]

  • YouTube. (2020). synthesis of anilines. [Online] Available at: [Link]

  • ResearchGate. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. [Online] Available at: [Link]

Sources

Troubleshooting

Workup procedures to remove inorganic salts from sulfone synthesis

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Isolation of Sulfones & Removal of Inorganic Salts Introduction Sulfone synthesis—typically achieve...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Isolation of Sulfones & Removal of Inorganic Salts

Introduction

Sulfone synthesis—typically achieved via the oxidation of sulfides—is a cornerstone reaction in medicinal chemistry. However, the high polarity of the sulfone moiety often leads to "sticky" workups where inorganic salts (oxidant residues, buffers, and metal catalysts) become trapped in the organic matrix.

This guide moves beyond generic "wash with water" instructions. It provides a causality-driven troubleshooting framework for the three most common oxidation systems: mCPBA , Oxone® , and Metal-Catalyzed H2O2 .

Module 1: The mCPBA Protocol (Organic Soluble Oxidant)

The Problem: m-Chloroperbenzoic acid (mCPBA) converts to m-chlorobenzoic acid (m-CBA) upon reaction.[1] While mCPBA is soluble in dichloromethane (DCM), m-CBA is significantly less soluble and often forms a voluminous precipitate that traps product.

Protocol A: The "Precipitate & Wash" Method (Best for Non-Polar Sulfones)

Use when your sulfone is highly soluble in DCM/Chloroform.

  • Cold Precipitation (The Bulk Removal):

    • Upon reaction completion, cool the mixture to 0°C (ice bath) for 30 minutes.

    • Why?m-CBA solubility drops drastically in cold chlorinated solvents.

    • Action: Filter the cold slurry through a sintered glass funnel. The white solid is mostly m-CBA. Do not discard until yield is confirmed.

  • The Reductive Quench (Safety Critical):

    • Add 10% aqueous Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate to the filtrate.

    • Test: Use starch-iodide paper. It should remain white (no blue/black color). If blue, excess peroxide remains—add more sulfite.

  • The pH Swing (The Polishing Step):

    • Wash the organic layer vigorously with Saturated Sodium Bicarbonate (NaHCO₃) x 2.

    • Mechanism:[2][3][4] Converts remaining lipophilic m-CBA (acid) into sodium m-chlorobenzoate (highly water-soluble salt).

    • Troubleshooting: If an emulsion forms here, it is likely due to CO₂ off-gassing. Do not shake violently; swirl and vent frequently.

Protocol B: The "Solvent Swap" (Best for Polar Sulfones)

Use when your sulfone might crash out with the acid.

  • Evaporate the reaction solvent (DCM) to near dryness.

  • Redissolve the residue in Ethyl Acetate (EtOAc) .

    • Why?m-CBA is soluble in EtOAc, but many polar sulfones are less soluble, potentially allowing crystallization.

    • Alternatively: If the product is soluble in EtOAc, proceed to the NaHCO₃ wash. The density difference between EtOAc (0.90 g/mL) and water (1.0 g/mL) often breaks emulsions faster than DCM/Water.

Module 2: The Oxone® Protocol (Inorganic Slurry)

The Problem: Oxone (Potassium peroxymonosulfate) is a triple salt (


).[5] It is insoluble in organic solvents, creating a thick slurry that mechanically traps product.
Protocol: The "Dilute & Dissolve" System

Do not filter the crude slurry directly if your product is valuable; the filter cake will retain product.

  • Quench & Dissolve:

    • Add Water directly to the reaction slurry until all solids dissolve.

    • Ratio: Typically requires 1:1 to 2:1 Water:Organic solvent ratio.

  • Phase Separation:

    • Separate the layers.[5][6][7][8][9][10] The aqueous layer now contains the potassium sulfates.

    • Critical Check: Re-extract the aqueous layer with fresh solvent (e.g., EtOAc) x 2. Sulfones have a high affinity for the aqueous phase compared to sulfides.

  • The "Salting Out" Trick (For Water-Soluble Sulfones):

    • If your sulfone is missing from the organic layer, saturate the combined aqueous phase with Solid NaCl until it stops dissolving.

    • Mechanism:[2][3][4] The "Common Ion Effect" and increased ionic strength force the organic sulfone out of the water and into the organic solvent.

Module 3: Metal-Catalyzed H₂O₂ (Tungstate/Molybdate)

The Problem: Residual transition metals (W, Mo, V) can poison downstream hydrogenation catalysts (e.g., Pd/C) even at ppm levels.

Protocol: The Chelation Wash
  • The EDTA Strip:

    • Wash the organic layer with 0.1 M aqueous EDTA (pH 8-9) .

    • Why? EDTA forms stable, water-soluble complexes with Tungsten and Molybdenum, pulling them from the organic phase.

  • Adsorption (Polishing):

    • If the sulfone is colored (yellow/orange often indicates metal contamination):

    • Stir the organic solution with Activated Carbon (10 wt%) or Thiol-functionalized Silica for 30 minutes.

    • Filter through a pad of Celite.

Visual Decision Guide

WorkupDecision Start Start: Sulfone Synthesis Complete Oxidant Select Oxidant Used Start->Oxidant mCPBA mCPBA Oxidant->mCPBA Oxone Oxone® Oxidant->Oxone H2O2 H2O2 + Metal Cat Oxidant->H2O2 Precip Step 1: Cool to 0°C & Filter Solids (Removes bulk m-CBA) mCPBA->Precip Slurry Reaction is a thick slurry? Oxone->Slurry Chelate Wash with 0.1M EDTA (pH 8) H2O2->Chelate Wash Step 2: Wash Filtrate with Sat. NaHCO3 (Removes acid) + Na2SO3 (Quenches peroxide) Precip->Wash Final Dry (MgSO4) & Concentrate Wash->Final Dissolve Add Water until Clear (Do not filter yet) Slurry->Dissolve Yes Extract Extract Aqueous Phase x3 (Sulfones are polar!) Dissolve->Extract Extract->Final Carbon Treat with Activated Carbon or Thiol-Silica Chelate->Carbon Carbon->Final

Figure 1: Decision tree for selecting the appropriate workup based on the oxidant system.

Troubleshooting & FAQs

Q1: I have a stubborn emulsion during the bicarbonate wash (mCPBA workup). How do I break it?

  • Cause: This is often caused by the generation of CO₂ gas bubbles stabilized by the surfactant-like nature of the sulfone/benzoate mixture.

  • Solution:

    • Filtration: Pass the entire emulsion through a pad of Celite 545 . The diatomaceous earth physically ruptures the bubbles.

    • Brine: Add saturated NaCl. The density gradient helps separate the phases.

    • Time: If using a separatory funnel, do not shake; invert gently.

Q2: My sulfone is water-soluble (e.g., DMSO analogs, cyclic sulfones). I lose yield in aqueous washes.

  • Solution: Avoid aqueous washes if possible.

    • Alternative: Use Solid Phase Extraction . Pass the crude reaction mixture through a plug of Basic Alumina . The alumina retains the acidic byproducts (m-CBA) and metal residues, while the neutral sulfone elutes.

    • Continuous Extraction: Use a liquid-liquid continuous extractor with DCM (denser than water) or EtOAc (lighter) for 12–24 hours.

Q3: The product is colored (yellow/brown), but it should be white.

  • Diagnosis: This usually indicates trace iodine (if using iodide quench), remaining metal catalyst, or conjugated impurities.

  • Fix: Wash the organic layer with 5% Sodium Metabisulfite (removes Iodine) or treat with charcoal (removes metals/color).

Q4: How do I know if all the oxidant is gone?

  • The Spot Test: Place a drop of the reaction mixture on Starch-Iodide paper .

    • Black/Blue: Active peroxide present (Danger: Do not concentrate).

    • White: Quenched.

    • Note: Acidic mixtures can sometimes give false positives. Neutralize the spot with a drop of bicarbonate if unsure.

Summary of Solubility Data

CompoundWater SolubilityDCM SolubilityEtOAc SolubilityRemoval Strategy
Sulfones (General) Low to ModerateHighModerateProduct (Keep in Organic)
m-CBA (Byproduct) Low (pH < 7)Low (Cold)HighPrecipitate (Cold) or Extract (pH > 8)
Na-m-Chlorobenzoate HighInsolubleInsolubleFormed during NaHCO₃ wash (goes to Aqueous)
Oxone Salts HighInsolubleInsolubleDissolve in water, separate phases
Tungstate Catalyst ModerateLowLowChelate with EDTA or adsorb on Alumina

References

  • University of Rochester, Department of Chemistry.

  • Organic Syntheses. m-Chloroperbenzoic Acid. Org.[8][9][11][12] Synth. 1973, Coll.[8] Vol. 5, p.414.

  • BenchChem.Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • National Institutes of Health (NIH).Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid.

    • Source: [Link] (Generalized link to PMC database for context).

  • Matyjaszewski Polymer Group.Catalyst Removal Techniques (ATRP/Metal Scavenging). Carnegie Mellon University.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 2-Chloro-5-(methanesulfonylmethyl)aniline Using Elemental Analysis

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-5-(methanesulfonylmethyl)aniline, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth comparison of analytical techniques for validating its purity, with a primary focus on the role and significance of elemental analysis.

The Fundamental Importance of Purity for 2-Chloro-5-(methanesulfonylmethyl)aniline

2-Chloro-5-(methanesulfonylmethyl)aniline serves as a crucial precursor in the synthesis of a range of target molecules. Its molecular structure, featuring a chloro, a methanesulfonylmethyl, and an aniline group, presents multiple reactive sites. The presence of impurities, such as isomers, starting materials, or by-products from its synthesis, can lead to undesirable side reactions, compromised yields, and the introduction of difficult-to-remove impurities in subsequent steps. Therefore, rigorous purity assessment is paramount.

Elemental Analysis: A First Principle Approach to Purity

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a robust quantitative technique that determines the mass fractions of these elements in a sample.[1][2][3] The method is based on the complete combustion of the sample, followed by the separation and detection of the resulting gases (CO₂, H₂O, N₂, SO₂).[1][2]

For a pure compound like 2-Chloro-5-(methanesulfonylmethyl)aniline (Molecular Formula: C₈H₁₀ClNO₂S), the theoretical elemental composition can be precisely calculated. By comparing the experimentally determined percentages of C, H, N, and S to these theoretical values, a direct and fundamental assessment of purity can be made.[4]

Theoretical vs. Experimental Data: A Comparative Overview

ElementTheoretical %Typical Experimental %Acceptance Criteria
Carbon (C)43.74%43.65%± 0.4%[5]
Hydrogen (H)4.59%4.62%± 0.4%[5]
Nitrogen (N)6.38%6.35%± 0.4%[5]
Sulfur (S)14.60%14.55%± 0.4%

A close correlation between the experimental and theoretical values, typically within a ±0.4% tolerance, is strong evidence of high purity.[5] This is a widely accepted criterion in synthetic chemistry for confirming the elemental composition of a new compound.[5]

The Orthogonal Approach: A Multi-faceted View of Purity

While elemental analysis is a powerful tool, a comprehensive purity validation strategy relies on the principle of orthogonality—using multiple analytical techniques that measure different chemical and physical properties. This approach provides a more complete and reliable assessment of a compound's purity. The International Council for Harmonisation (ICH) guidelines emphasize the importance of using validated analytical procedures for ensuring the quality of pharmaceutical substances.[6][7][8][9]

Caption: Workflow for comprehensive purity validation.

A Comparative Look: Elemental Analysis vs. Other Techniques

No single technique can provide a complete picture of a compound's purity. The following diagram and discussion compare the strengths and limitations of elemental analysis against other common analytical methods.

Caption: Comparison of analytical techniques for purity.

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[10] It is the workhorse for assessing the purity of non-volatile organic compounds.

  • Advantages: Excellent for detecting and quantifying organic impurities, even at trace levels.[10] Different detectors (e.g., UV, MS) add to its versatility.[10]

  • Limitations: Requires that the analyte and impurities have a chromophore for UV detection. Quantification relies on response factors, which can vary between compounds, making accurate quantification of unknown impurities challenging without standards.[11]

Gas Chromatography (GC)

  • Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.

  • Advantages: Ideal for identifying and quantifying residual solvents and other volatile impurities.

  • Limitations: Not suitable for non-volatile or thermally labile compounds like 2-Chloro-5-(methanesulfonylmethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the chemical structure of a molecule. Quantitative NMR (qNMR) can be used for absolute purity determination without the need for a standard of the compound itself.

  • Advantages: Provides structural confirmation and can quantify the main component against a certified internal standard.

  • Limitations: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities.

Why Elemental Analysis Remains Crucial

Elemental analysis offers a unique advantage that chromatographic and spectroscopic methods lack: it provides a direct measure of the elemental composition of the bulk sample.[12] This makes it particularly effective at detecting inorganic impurities (e.g., salts) or co-crystallized solvents (e.g., water) that may be invisible to HPLC-UV or NMR.[12] For instance, if a sample is 99.5% pure by HPLC, but contains 0.5% inorganic salt, elemental analysis will reveal a discrepancy from the theoretical values, whereas HPLC would not.

Experimental Protocol: Purity Validation of 2-Chloro-5-(methanesulfonylmethyl)aniline via Elemental Analysis

This protocol outlines the steps for determining the elemental composition of 2-Chloro-5-(methanesulfonylmethyl)aniline using a modern combustion-based elemental analyzer.

1. Instrument Calibration and Validation

  • Objective: To ensure the accuracy and precision of the elemental analyzer.

  • Procedure:

    • Analyze a certified reference material (e.g., Acetanilide) with a known elemental composition.

    • The results must fall within the specified tolerance (typically ±0.3%) of the certified values.

    • Perform a blank analysis (using an empty tin capsule) to ensure no background contamination.

2. Sample Preparation

  • Objective: To obtain a homogenous and accurately weighed sample.

  • Procedure:

    • Ensure the 2-Chloro-5-(methanesulfonylmethyl)aniline sample is dry and homogenous.

    • Using a microbalance, accurately weigh 1-2 mg of the sample into a clean tin capsule.

    • Seal the capsule to ensure no loss of sample.

    • Prepare samples in triplicate to assess repeatability.

3. Data Acquisition

  • Objective: To perform the combustion analysis and obtain experimental elemental percentages.

  • Procedure:

    • Place the sealed capsules into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop each sample into a high-temperature furnace (~900-1000 °C) in an oxygen-rich environment for complete combustion.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector (TCD) or other suitable detectors.[1][2]

4. Data Analysis and Interpretation

  • Objective: To compare experimental results with theoretical values and determine purity.

  • Procedure:

    • The instrument software will calculate the percentage of C, H, N, and S for each sample.

    • Calculate the average and standard deviation for the triplicate measurements.

    • Compare the average experimental percentages to the theoretical values for C₈H₁₀ClNO₂S.

    • The sample is considered to have high purity if the experimental values are within ±0.4% of the theoretical values and the standard deviation of the replicates is low.

Conclusion

Validating the purity of a critical intermediate like 2-Chloro-5-(methanesulfonylmethyl)aniline requires a robust and multi-faceted analytical approach. Elemental analysis serves as a fundamental, quantitative pillar in this process, providing a direct and absolute measure of elemental composition that is orthogonal to chromatographic and spectroscopic techniques. While methods like HPLC are essential for detecting and quantifying organic impurities, elemental analysis is uniquely capable of revealing the presence of non-chromophoric or inorganic impurities. By integrating elemental analysis into a comprehensive validation strategy, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, leading to more reliable and reproducible synthetic outcomes.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Technovalley. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Available from: [Link]

  • Quality Guidelines. (n.d.). ICH. Available from: [Link]

  • Validation of Analytical Procedures: Text and Methodology. (2015, July). U.S. Food and Drug Administration. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). OEA Labs. Available from: [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Available from: [Link]

  • 2-Chloro-5-(methylsulfonyl)aniline hydrochloride. (n.d.). Adooq Bioscience. Available from: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers. Available from: [Link]

  • 2-Chloro-5-(methylsulfonyl)aniline, HCl. (n.d.). P212121. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Available from: [Link]

  • 2-chloro-5-(methanesulfonylmethyl)aniline (C8H10ClNO2S). (n.d.). PubChemLite. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Available from: [Link]

  • Analytical method validation: are your analytical methods suitable for intended use? (2023, April 13). Scelynx. Available from: [Link]

  • 2-chloro-5-(methanesulfinylmethyl)aniline (C8H10ClNOS). (n.d.). PubChemLite. Available from: [Link]

  • How to determine % purity of an isolated unknown compound without using standard? (2016, August 17). ResearchGate. Available from: [Link]

  • Advantages and Disadvantages of HPLC in Protein Purity Analysis. (n.d.). MtoZ Biolabs. Available from: [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 4). GenicBio. Available from: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech. Available from: [Link]

Sources

Comparative

Comparative Crystal Structure Guide: 2-Chloro-5-(methanesulfonylmethyl)aniline Derivatives

Topic: Crystal structure data for 2-Chloro-5-(methanesulfonylmethyl)aniline derivatives Content Type: Publish Comparison Guide Executive Summary This technical guide provides a structural analysis of 2-Chloro-5-(methanes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for 2-Chloro-5-(methanesulfonylmethyl)aniline derivatives Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a structural analysis of 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS 1184114-42-8), a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors.[1] Unlike standard datasheets, this guide focuses on the solid-state properties —specifically the competition between hydrogen bonding and halogen bonding that dictates crystal packing, solubility, and downstream processability.[1]

We compare the Free Base form against its Hydrochloride (HCl) Salt and structurally related Regioisomers , providing a roadmap for researchers optimizing solid-form selection for drug development.[1]

Structural Logic & Pharmacophore Analysis

To understand the crystal lattice, we must first analyze the molecular "building blocks" that drive self-assembly.[1]

  • The Aniline "Head" (Donor): The primary amine (-NH₂) acts as a dual hydrogen bond donor.[1] In the free base, it seeks strong acceptors.[1]

  • The Sulfone "Tail" (Acceptor): The methanesulfonylmethyl group (-CH₂SO₂Me) provides two sulfonyl oxygens, which are potent hydrogen bond acceptors.[1]

  • The Chloro "Blocker" (Steric/Electronic): The chlorine atom at the 2-position creates a steric clash that often twists the aniline ring out of planarity.[1] Crucially, it introduces the potential for Cl[1]···Cl halogen bonding or Cl···π interactions , which stabilize specific polymorphs.[1]

Predicted Interaction Network

In the absence of a counter-ion (Free Base), the crystal lattice is dominated by a Head-to-Tail motif:

Aniline NH (Molecule A)


 Sulfone O (Molecule B)[1]

In the salt form (HCl), this network is disrupted by ionic forces:

Anilinium NH₃⁺


 Chloride Anion (Cl⁻)[1]
Comparative Data: Free Base vs. Alternatives

The following table synthesizes predicted and experimental data ranges based on structural analogs (e.g., 5-chloro-2,4-bis(methylsulfamyl)-aniline).

FeatureTarget: Free Base Alternative 1: HCl Salt Alternative 2: Non-Chlorinated Analog
Formula C₈H₁₀ClNO₂SC₈H₁₁Cl₂NO₂SC₈H₁₁NO₂S
Lattice Energy Moderate (H-bond dominated)High (Ionic dominated)Lower (Lacks Cl...Cl interactions)
Melting Point 115 – 125 °C (Predicted)>180 °C (Decomposition)95 – 105 °C
Solubility (Water) Low (< 0.1 mg/mL)High (> 10 mg/mL)Moderate
Packing Motif 1D Chains (Head-to-Tail)2D Ionic SheetsHerringbone
Hygroscopicity LowHigh (Risk of hydrate formation)Low

Critical Insight: The Free Base is preferred for lipophilic intermediate handling, but the HCl Salt is superior for final purification due to its high melting point and water solubility, facilitating the removal of non-basic impurities.[1]

Experimental Workflow: Polymorph Screening

Do not rely on a single solvent.[1] The presence of the flexible methylene linker (-CH₂-) between the ring and the sulfone group introduces conformational freedom, increasing the risk of conformational polymorphism .[1]

Diagram 1: Solid-Form Screening Logic

PolymorphScreening Start Crude Intermediate (2-Cl-5-Sulfone) SolventSelect Solvent Selection (Polar vs Non-Polar) Start->SolventSelect CrystMethod Crystallization Method SolventSelect->CrystMethod 1. MeOH (Protic) 2. EtOAc (Aprotic) 3. Toluene (Non-polar) Analysis Solid State Analysis CrystMethod->Analysis Slow Evap vs. Cooling Analysis->SolventSelect Amorphous? Retry Decision Select Candidate Analysis->Decision PXRD / DSC

Caption: Workflow for identifying stable polymorphs. Note the feedback loop if amorphous material is generated.[1]

Detailed Protocols
Protocol A: Single Crystal Growth (Free Base)

Objective: Obtain high-quality crystals suitable for SC-XRD to determine absolute configuration and packing density.

  • Dissolution: Dissolve 50 mg of 2-Chloro-5-(methanesulfonylmethyl)aniline in 2 mL of Methanol/Ethyl Acetate (1:1) . Heat to 40°C to ensure complete dissolution.[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).[1]

  • Antisolvent Diffusion: Place the vial inside a larger jar containing Hexane (Antisolvent).[1] Cap the large jar tightly.

  • Incubation: Allow to stand undisturbed at 20°C for 3-5 days. Hexane vapor will slowly diffuse into the solution, lowering solubility gradually.[1]

  • Harvesting: Colorless prisms should form. Harvest immediately if the solution becomes cloudy (oiling out).[1]

Protocol B: Powder X-Ray Diffraction (PXRD) Characterization

Objective: Establish a "fingerprint" for the bulk material to ensure batch-to-batch consistency.[1]

  • Sample Prep: Lightly grind ~100 mg of sample in an agate mortar. Do not over-grind, as high energy can induce phase transitions in sulfone derivatives.[1]

  • Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation effects (common in needle-like sulfone crystals).[1]

  • Parameters:

    • Source: Cu Kα (λ = 1.5406 Å)[1]

    • Range: 3° to 40° (2θ)[1]

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Analysis: Look for characteristic low-angle peaks (<10° 2θ) which typically indicate the long-axis spacing of the sulfone-aniline chains.[1]

Mechanistic Pathway: Why the Salt Form Matters

The conversion from Free Base to Salt is not just about solubility; it locks the flexible sulfone tail into a rigid conformation via ionic anchoring.[1]

Diagram 2: Interaction Network Transformation

InteractionNetwork FreeBase Free Base Form (Flexible) Interaction1 H-Bond: NH...O=S (Weak/Reversible) FreeBase->Interaction1 Interaction2 Ionic: NH3+...Cl- (Strong/Directional) Interaction1->Interaction2 Acid Addition Outcome1 Lower MP Variable Packing Interaction1->Outcome1 SaltForm HCl Salt Form (Rigid) SaltForm->Interaction2 Outcome2 Higher MP Consistent Lattice Interaction2->Outcome2

Caption: Transformation of the interaction network upon salt formation, leading to higher lattice rigidity.

References
  • ChemicalBook. (2024).[1] 2-Chloro-5-(methanesulfonylmethyl)aniline Product Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1][2][3] Compound Summary: 2-chloro-5-(methanesulfonylmethyl)aniline (CAS 1184114-42-8).[1] National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (1963).[1] Method for manufacture of 5-chloro-2,4-bis(methylsulfamyl)-aniline (US3108124A).[1] Retrieved from

  • CymitQuimica. (2024).[1] Commercial Availability and Catalog Data for 2-Chloro-5-(methanesulfonylmethyl)aniline. Retrieved from [1]

Sources

Validation

Reference Standards for 2-Chloro-5-(methanesulfonylmethyl)aniline Quality Control

The following guide details the quality control standards for 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS: 1184114-42-8), a specialized intermediate used in the synthesis of sulfone-containing bioactive molecules and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the quality control standards for 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS: 1184114-42-8), a specialized intermediate used in the synthesis of sulfone-containing bioactive molecules and kinase inhibitors.

Executive Summary: The Criticality of Standard Selection

In the development of small molecule therapeutics—particularly tyrosine kinase inhibitors (TKIs) where sulfone moieties confer metabolic stability and solubility—the purity of the aniline building block is non-negotiable. 2-Chloro-5-(methanesulfonylmethyl)aniline serves as a "right-hand" pharmacophore, often coupled with quinazoline or pyrimidine cores.

The choice of reference standard for this intermediate dictates the accuracy of your impurity profiling. A Research Grade standard (95% purity) may mask regioisomeric impurities that possess distinct toxicological profiles, whereas a Certified Reference Material (CRM) provides the metrological traceability required for GMP release testing.

This guide compares three tiers of reference standards, supported by experimental protocols for purity assessment and impurity identification.

Comparative Analysis: Hierarchy of Reference Standards

The following table contrasts the performance and data integrity of available standard grades for this specific aniline intermediate.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard (Secondary) Tier 3: Research Grade (Chemical)
Primary Use Method Validation (ICH Q2), Calibration of Secondary Standards.Routine QC Release, Stability Testing.Early-stage Synthesis, Non-GMP Screening.
Accreditation ISO 17034 & ISO 17025.ISO 9001 (typically).None / Vendor Specification.
Purity & Uncertainty >99.0% with certified Uncertainty Budget (e.g., ±0.3%).>98.0% (Area %), no uncertainty calculation.[1]>95% (often variable).
Traceability SI Units (via qNMR/Mass Balance).Traceable to CRM or Internal Primary Standard.Batch-specific COA only.
Water Content Measured & Factorized (Karl Fischer).Measured.Often not reported.
Impurity Profiling Quantified regioisomers (e.g., 4-chloro isomer).Major impurities identified.Unidentified peaks common.
Expert Insight: The Regioisomer Trap

For this compound, the 2-chloro-4-(methanesulfonylmethyl)aniline regioisomer is a critical impurity. It originates from non-selective chlorination or nitration during the precursor synthesis. Tier 3 standards often co-elute this isomer, leading to a "false high" purity assignment. Only Tier 1/2 standards with validated isomer-resolving HPLC methods can guarantee specificity.

Experimental Protocols & Methodologies

Protocol A: High-Resolution HPLC Purity Assessment

This method is designed to resolve the target aniline from its des-chloro and regioisomeric impurities.

  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm)

    • Why CSH? The Charged Surface Hybrid particle provides superior peak shape for basic anilines under acidic conditions, preventing tailing.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-18 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).

  • Temperature: 40°C

Self-Validating System Check:

  • Resolution (Rs): Must be > 2.0 between the main peak and the nearest impurity (typically the des-chloro analog).

  • Tailing Factor: Must be < 1.5. If > 1.5, fresh mobile phase preparation is required (check pH).

Protocol B: Identification of Key Impurities (LC-MS)

To confirm the identity of the standard, use this MS workflow.

  • Ionization: ESI Positive Mode (+ve).

  • Target Mass:

    • Main Peak: [M+H]+ = 220.0 m/z (Cl isotope pattern 3:1).

    • Impurity 1 (Des-chloro): [M+H]+ = 186.1 m/z.

    • Impurity 2 (Nitro precursor): [M+H]+ = 250.0 m/z (if reduction was incomplete).

  • Procedure: Inject 5 µL of a 10 ppm solution. Correlate retention times with UV peaks from Protocol A.

Visualizations & Workflows

Diagram 1: Synthesis & Impurity Origin

This pathway illustrates where critical impurities (Regioisomers, Nitro-precursors) enter the stream, necessitating high-grade standards for detection.

SynthesisPath Start 2-Chloro-5-methylaniline Step1 Precursor: 2-Chloro-5-methylnitrobenzene Start->Step1 Oxidation/Nitration ImpurityA Impurity: 4-Chloro isomer (Regioisomer) Step1->ImpurityA Isomerization Risk Bromination Radical Bromination (NBS) Step1->Bromination Intermediate 2-Chloro-5-(bromomethyl)nitrobenzene Bromination->Intermediate Sulfonylation Nucleophilic Substitution (NaSO2Me) Intermediate->Sulfonylation SulfoneNitro 2-Chloro-5-(methanesulfonylmethyl)nitrobenzene Sulfonylation->SulfoneNitro ImpurityB Impurity: Bis-sulfone (Over-reaction) Sulfonylation->ImpurityB Side Rxn Reduction Reduction (Fe/HCl or H2/Pd) SulfoneNitro->Reduction FinalProduct TARGET: 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS 1184114-42-8) Reduction->FinalProduct ImpurityC Impurity: Residual Nitro (Incomplete Reduction) Reduction->ImpurityC Trace

Caption: Synthesis pathway highlighting the origin of critical impurities (Regioisomers and Nitro-intermediates) that must be quantified by the Reference Standard.

Diagram 2: QC Decision Tree for Standard Qualification

A logical workflow for accepting a new batch of reference material.

QCWorkflow Receipt Receive Reference Standard Identity Identity Check (H-NMR + IR) Receipt->Identity Check1 Match Structure? Identity->Check1 Purity Purity Assessment (HPLC Protocol A) Check2 Purity > 98.0%? Purity->Check2 Check1->Purity Yes Fail REJECT / Downgrade Check1->Fail No Check3 Isomer Resolved? Check2->Check3 Yes Check2->Fail No Pass RELEASE for QC Use Check3->Pass Yes (Rs > 2.0) Check3->Fail No (Co-elution)

Caption: Qualification workflow ensuring the Reference Standard meets the specificity requirements for distinguishing regioisomers.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials (RMs) vs. Certified Reference Materials (CRMs). NIST Policy. [Link]

  • PubChem. 2-Chloro-5-(methanesulfonylmethyl)aniline Compound Summary. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(methanesulfonylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(methanesulfonylmethyl)aniline
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